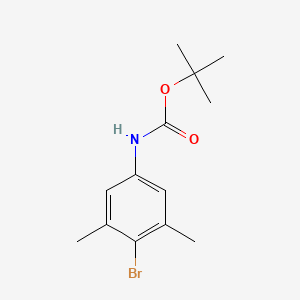

tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(4-bromo-3,5-dimethylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c1-8-6-10(7-9(2)11(8)14)15-12(16)17-13(3,4)5/h6-7H,1-5H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNVKVHPODARGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50627382 | |

| Record name | tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361436-27-3 | |

| Record name | 1,1-Dimethylethyl N-(4-bromo-3,5-dimethylphenyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=361436-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway, including experimental protocols, quantitative data, and visual representations of the workflow.

Introduction

This compound, also known as N-Boc-4-bromo-3,5-dimethylaniline, is a valuable building block in organic synthesis. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, while the Boc-protected amine group provides a stable, yet readily cleavable, handle for synthetic manipulations. This guide outlines a reliable two-step synthesis commencing from 3,5-dimethylaniline.

Overall Synthetic Pathway

The synthesis of this compound is typically achieved in two primary steps:

-

Bromination: The selective bromination of 3,5-dimethylaniline at the para-position to yield 4-bromo-3,5-dimethylaniline.

-

Boc Protection: The protection of the amino group of 4-bromo-3,5-dimethylaniline with a tert-butoxycarbonyl (Boc) group.

Experimental Protocols

Synthesis of 4-bromo-3,5-dimethylaniline

This procedure details the bromination of 3,5-dimethylaniline using N-bromosuccinimide (NBS).

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,5-Dimethylaniline | 121.18 | 80 g | 660 mmol |

| N-Bromosuccinimide (NBS) | 177.98 | 117 g | 660 mmol |

| Acetonitrile (MeCN) | 41.05 | 1200 mL | - |

Procedure:

-

To a solution of 3,5-dimethylaniline (80 g, 660 mmol) in 800 mL of acetonitrile, a solution of N-bromosuccinimide (117 g, 660 mmol) in 400 mL of acetonitrile is added at ice bath temperature.[1]

-

The reaction mixture is then stirred at room temperature for 16 hours.[1]

-

The reaction mixture is concentrated under reduced pressure.[1]

-

The residue is purified by silica column chromatography to yield 4-bromo-3,5-dimethylaniline.[1]

Quantitative Data:

| Product | Appearance | Yield |

| 4-bromo-3,5-dimethylaniline | Yellow solid | 90 g (68.2%)[1] |

Synthesis of this compound

This procedure describes the N-tert-butoxycarbonylation of 4-bromo-3,5-dimethylaniline.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-bromo-3,5-dimethylaniline | 200.08 | 10.0 g | 50.0 mmol |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 11.9 g | 54.5 mmol |

| Triethylamine (TEA) | 101.19 | 7.7 mL | 55.0 mmol |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 4-bromo-3,5-dimethylaniline (10.0 g, 50.0 mmol) in dichloromethane (100 mL).

-

To the stirred solution, add triethylamine (7.7 mL, 55.0 mmol).

-

Slowly add di-tert-butyl dicarbonate (11.9 g, 54.5 mmol) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to afford pure this compound.

Quantitative Data:

| Product | Appearance | Expected Yield Range |

| This compound | White to off-white solid | 85-95% |

Key Reaction Mechanisms

The synthesis involves two fundamental organic reactions: electrophilic aromatic substitution and nucleophilic acyl substitution.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving the bromination of 3,5-dimethylaniline followed by Boc protection of the resulting amine. The provided protocols offer a clear and reproducible methodology for obtaining this key synthetic intermediate in good yields. This guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

Technical Guide: Physicochemical Properties of tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate is a halogenated aromatic carbamate. Compounds of this class are frequently utilized in organic synthesis, particularly as intermediates in the development of pharmaceuticals and other bioactive molecules. The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions, making it a valuable tool in multistep synthetic pathways. This document provides a comprehensive overview of the available physicochemical data for this compound, relevant experimental protocols, and visualizations of its synthetic workflow.

Physicochemical Properties

Quantitative experimental data for this compound is not widely available in published literature. The following table summarizes key physicochemical properties, which are largely based on computational predictions and data from structurally similar compounds.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈BrNO₂ | - |

| Molecular Weight | 300.2 g/mol | [1] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| pKa | 13.00 ± 0.70 (predicted) | [2] |

| LogP | 4.1 (predicted for a similar isomer) | |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | - |

Note: The LogP value is for the isomeric compound tert-Butyl (3-bromo-4-(trifluoromethyl)phenyl)carbamate and should be considered as an estimate.

Experimental Protocols

The synthesis of this compound is not explicitly detailed in the reviewed literature. However, it can be reliably prepared from its corresponding aniline precursor, 4-bromo-3,5-dimethylaniline, through a standard N-tert-butoxycarbonylation reaction.

Synthesis of this compound

Reaction:

Materials:

-

4-bromo-3,5-dimethylaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)

-

A suitable base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or 4-dimethylaminopyridine (DMAP) - catalytic amount)

Procedure:

-

Dissolve 4-bromo-3,5-dimethylaniline in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Add the base to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (typically 1.1 to 1.5 equivalents) in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is typically removed under reduced pressure.

-

The residue is then redissolved in an organic solvent such as ethyl acetate and washed with a mild aqueous acid (e.g., 1M HCl) to remove any unreacted amine and base, followed by a wash with brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Characterization:

The structure of the synthesized compound would be confirmed using standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and environment of the protons. Expected signals would include singlets for the two methyl groups, a singlet for the aromatic proton, a singlet for the NH proton of the carbamate, and a singlet for the nine protons of the tert-butyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the number and environment of the carbon atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a bromine-containing compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretch and the C=O stretch of the carbamate group.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Logical Relationship in Synthesis

The synthesis of the target compound is a direct consequence of the reaction between its precursor amine and the Boc-protection reagent.

Caption: Key reactants leading to the formation of the target carbamate.

References

An In-depth Technical Guide to the Structure Elucidation of tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate, a key intermediate in organic synthesis. This document outlines a detailed experimental protocol for its synthesis via the protection of 4-bromo-3,5-dimethylaniline with di-tert-butyl dicarbonate. Furthermore, it presents a thorough analysis of its structural features using a multi-spectroscopic approach, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized in structured tables for clarity and comparative analysis. Additionally, this guide includes workflow diagrams generated using Graphviz to visually represent the synthesis and characterization processes, adhering to strict visualization standards for optimal clarity and contrast.

Introduction

This compound is a valuable intermediate in the synthesis of various organic molecules, particularly in the development of novel pharmaceutical compounds and materials. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, while the Boc-protecting group offers a stable yet readily cleavable handle for the amino group, making it a versatile building block in multi-step syntheses. Accurate structural confirmation of this intermediate is paramount to ensure the integrity and success of subsequent synthetic transformations. This guide details the necessary steps and expected outcomes for the synthesis and complete spectroscopic characterization of this compound.

Synthesis

The synthesis of this compound is typically achieved through the N-protection of 4-bromo-3,5-dimethylaniline with di-tert-butyl dicarbonate (Boc₂O). A variety of bases and solvent systems can be employed for this reaction.[1][2] A general and effective protocol is provided below.

Experimental Protocol: Synthesis of this compound

To a solution of 4-bromo-3,5-dimethylaniline (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL) is added di-tert-butyl dicarbonate (1.1 mmol).[1] A base, for instance triethylamine (1.5 mmol) or 4-(dimethylamino)pyridine (DMAP) as a catalyst, can be added to facilitate the reaction.[1] The reaction mixture is stirred at room temperature for a period of 2 to 12 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then taken up in a solvent like ethyl acetate and washed sequentially with a mild acidic solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Purification is typically achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.[3]

Spectroscopic Data and Structure Elucidation

The structure of the synthesized compound is confirmed by a combination of spectroscopic techniques. The expected data, based on the analysis of similar compounds, are presented below.[4]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl groups, and the tert-butyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Aromatic-H | ~7.2 - 7.4 | Singlet | 2H | The two aromatic protons are chemically equivalent due to the symmetrical substitution pattern. |

| NH | ~6.5 - 7.0 | Broad Singlet | 1H | The chemical shift can vary with concentration and solvent. |

| Aromatic-CH₃ | ~2.3 | Singlet | 6H | The two methyl groups are chemically equivalent. |

| tert-Butyl-H | ~1.5 | Singlet | 9H | Characteristic singlet for the nine equivalent protons of the Boc group. |

Predicted spectrum based on data for tert-butyl (4-bromophenyl)carbamate (Aromatic-H: δ 7.39 and 7.25; NH: δ 6.47; tert-Butyl-H: δ 1.51).[4] The presence of two methyl groups on the aromatic ring in the target molecule is expected to cause a slight upfield shift of the aromatic protons and will appear as a single peak due to symmetry.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C=O) | ~152 - 154 | Typical range for a carbamate carbonyl carbon. |

| Aromatic C-N | ~138 - 140 | |

| Aromatic C-CH₃ | ~135 - 137 | |

| Aromatic C-H | ~120 - 125 | |

| Aromatic C-Br | ~115 - 118 | |

| tert-Butyl C (quaternary) | ~80 - 82 | |

| tert-Butyl CH₃ | ~28 | |

| Aromatic-CH₃ | ~20 - 22 |

Predicted spectrum based on data for tert-butyl (4-bromophenyl)carbamate (C=O: δ 152.50; Aromatic C-N: δ 137.46; Aromatic C-H: δ 131.89, 120.02; Aromatic C-Br: δ 115.43; tert-Butyl C: δ 80.92; tert-Butyl CH₃: δ 28.31).[4] The additional methyl groups on the aromatic ring in the target molecule will introduce new signals and influence the chemical shifts of the aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H, C=O, and C-H bonds.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| N-H | Stretching | ~3300 - 3400 |

| C-H (aromatic) | Stretching | ~3000 - 3100 |

| C-H (aliphatic) | Stretching | ~2850 - 3000 |

| C=O (carbamate) | Stretching | ~1700 - 1730 |

| N-H | Bending | ~1500 - 1550 |

| C=C (aromatic) | Stretching | ~1450 - 1600 |

| C-N | Stretching | ~1200 - 1300 |

| C-O | Stretching | ~1150 - 1250 |

| C-Br | Stretching | ~500 - 600 |

These are general expected frequencies for the functional groups present in the molecule.[5]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern of the molecule.

| Ion | m/z (relative to Bromine isotopes) | Interpretation |

| [M]⁺ | ~300/302 | Molecular ion peak (presence of Bromine gives a characteristic M/M+2 isotopic pattern with approximately 1:1 ratio). |

| [M - 56]⁺ | ~244/246 | Loss of isobutylene (C₄H₈) from the tert-butyl group. |

| [M - 100]⁺ | ~200/202 | Loss of the entire Boc group (C₅H₉O₂). |

| [C₈H₉BrN]⁺ | ~200/202 | Fragment corresponding to 4-bromo-3,5-dimethylaniline. |

| [C₄H₉]⁺ | 57 | tert-butyl cation, often a base peak. |

The fragmentation pattern is predicted based on the known fragmentation of Boc-protected amines, which commonly involves the loss of isobutylene and the entire Boc group.[6][7]

Logical Relationships in Structure Elucidation

The elucidation of the structure of this compound is a process of logical deduction based on the correlation of data from multiple analytical techniques.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and structural elucidation of this compound. The detailed experimental protocol, coupled with the predicted spectroscopic data and their interpretations, offers researchers and scientists a reliable reference for the preparation and characterization of this important synthetic intermediate. The provided workflows and logical diagrams serve to visually simplify and clarify the processes involved. Adherence to these guidelines will ensure the unambiguous confirmation of the compound's structure, which is a critical step in any synthetic endeavor.

References

- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. rsc.org [rsc.org]

- 5. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Data Sheet: tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate

Audience: Researchers, scientists, and drug development professionals.

Chemical Identity and Molecular Weight

Molecular Formula: C₁₃H₁₈BrNO₂

This document provides the calculated molecular weight for tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate. The calculation is based on the compound's molecular formula and the standard atomic weights of its constituent elements.

Atomic Weights of Constituent Elements

The calculation of the molecular weight relies on the atomic weights of Carbon, Hydrogen, Bromine, Nitrogen, and Oxygen. The values used are the standard atomic weights as recognized by IUPAC.

| Element | Symbol | Atomic Weight ( g/mol ) |

| Carbon | C | 12.011[1][2][3] |

| Hydrogen | H | 1.008[4][5][6] |

| Bromine | Br | 79.904[7][8][9][10] |

| Nitrogen | N | 14.007[11][12][13][14] |

| Oxygen | O | 15.999[15][16][17][18] |

Molecular Weight Calculation

The molecular weight is the sum of the atomic weights of all atoms in a single molecule. The table below details the contribution of each element to the total molecular weight of this compound.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 13 | 12.011 | 156.143 |

| Hydrogen | H | 18 | 1.008 | 18.144 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 300.196 |

Calculated Molecular Weight: 300.20 g/mol

Note: The user's request for an in-depth technical guide, experimental protocols, and signaling pathway diagrams is not applicable to the specific topic of a molecular weight calculation. This document provides the core factual data requested.

References

- 1. quora.com [quora.com]

- 2. byjus.com [byjus.com]

- 3. youtube.com [youtube.com]

- 4. Hydrogen - Wikipedia [en.wikipedia.org]

- 5. quora.com [quora.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 8. quora.com [quora.com]

- 9. Bromine - Wikipedia [en.wikipedia.org]

- 10. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 11. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 12. youtube.com [youtube.com]

- 13. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

- 14. Nitrogen - Wikipedia [en.wikipedia.org]

- 15. princeton.edu [princeton.edu]

- 16. Oxygen - Wikipedia [en.wikipedia.org]

- 17. Atomic Weight of Oxygen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 18. m.youtube.com [m.youtube.com]

In-Depth Technical Guide: tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl (4-bromo-3,5-dimethylphenyl)carbamate, a key intermediate in organic synthesis. This document details its chemical identity, physical and chemical properties, a detailed experimental protocol for its synthesis, and its logical role in synthetic pathways.

Chemical Identity and Nomenclature

The compound with the common name this compound is a BOC-protected aniline derivative. The protection of the amine group with the tert-butoxycarbonyl (Boc) group makes it a valuable building block in multi-step organic syntheses, particularly in the construction of complex molecules for pharmaceutical and materials science research.

Table 1: IUPAC Name and Synonyms

| Identifier | Name |

| IUPAC Name | tert-butyl N-(4-bromo-3,5-dimethylphenyl)carbamate |

| CAS Number | 361436-27-3[1][2][3] |

| Synonyms | N-Boc-4-bromo-3,5-dimethylaniline[1][2][3] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, storage, and application in chemical reactions.

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₈BrNO₂[2][3] |

| Molecular Weight | 300.19 g/mol [2][3] |

| Appearance | White to off-white solid |

| Storage Temperature | -20°C[3] |

| SMILES | CC1=CC(NC(=O)OC(C)(C)C)=CC(C)=C1Br[2] |

Experimental Protocol: Synthesis

The synthesis of this compound is typically achieved through the protection of the amino group of 4-bromo-3,5-dimethylaniline using di-tert-butyl dicarbonate (Boc anhydride).

Materials:

-

4-bromo-3,5-dimethylaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Base (e.g., Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP))

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for purification (e.g., Hexanes, Ethyl acetate)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-3,5-dimethylaniline (1 equivalent) in the chosen anhydrous solvent.

-

Add the base (1.1 to 1.5 equivalents).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 to 1.3 equivalents) in the same anhydrous solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Logical Workflow of Synthesis

The synthesis of this compound is a straightforward protection reaction, which is a fundamental step in many multi-step synthetic routes. The logical workflow is depicted below.

Caption: Logical workflow for the synthesis of this compound.

This technical guide provides essential information for the handling, synthesis, and application of this compound in a research and development setting. The provided data and protocols are intended to facilitate its effective use in the synthesis of novel compounds.

References

commercial availability of tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate, a halogenated aromatic carbamate of interest in medicinal chemistry and organic synthesis. This document details its commercial availability, physicochemical properties, a likely synthetic protocol, and its emerging role as a versatile chemical building block.

Commercial Availability and Physicochemical Properties

This compound, also known as N-Boc-4-bromo-3,5-dimethylaniline, is commercially available from a number of specialized chemical suppliers. While not a common stock item for all major vendors, it can be sourced for research and development purposes.

Physicochemical Data:

| Property | Value | Source |

| CAS Number | 361436-27-3 | Internal Search |

| Molecular Formula | C₁₃H₁₈BrNO₂ | Internal Search |

| Molecular Weight | 300.19 g/mol | Internal Search |

| Appearance | White to off-white solid | Supplier Data |

| Purity | Typically ≥97% | Supplier Data |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. | General Chemical Knowledge |

Synthesis and Experimental Protocols

While specific, detailed protocols for the synthesis of this compound are not widely published in peer-reviewed literature, a reliable synthetic route can be devised based on established methods for the Boc protection of anilines. The synthesis is a two-step process starting from 3,5-dimethylaniline.

Step 1: Synthesis of 4-bromo-3,5-dimethylaniline

The precursor, 4-bromo-3,5-dimethylaniline, is synthesized via electrophilic bromination of 3,5-dimethylaniline.

Reaction:

Experimental Protocol:

-

Dissolution: Dissolve 3,5-dimethylaniline (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Bromination: Slowly add a solution of N-bromosuccinimide (NBS) (1.0 eq) in the same solvent to the cooled solution of the aniline. The addition should be dropwise to control the reaction temperature and prevent over-bromination.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure 4-bromo-3,5-dimethylaniline.[1]

Step 2: Boc Protection of 4-bromo-3,5-dimethylaniline

The target compound is synthesized by the protection of the amino group of 4-bromo-3,5-dimethylaniline with a tert-butoxycarbonyl (Boc) group.

Reaction:

Experimental Protocol:

-

Dissolution: Dissolve 4-bromo-3,5-dimethylaniline (1.0 eq) in a suitable aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask.

-

Addition of Reagents: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) and a base such as triethylamine (TEA) (1.2 eq) or 4-dimethylaminopyridine (DMAP) (catalytic amount) to the solution.

-

Reaction: Stir the reaction mixture at room temperature.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by recrystallization or column chromatography to afford pure this compound.

Applications in Research and Development

This compound serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. The presence of a bromine atom allows for further functionalization through cross-coupling reactions, while the Boc-protected amine provides a masked nucleophilic site that can be deprotected under acidic conditions.

Role as a Building Block in Drug Discovery

This compound is a key starting material for the synthesis of more complex molecules with potential biological activity. The phenyl ring can be modified at the bromine position using reactions like Suzuki, Heck, or Buchwald-Hartwig couplings to introduce diverse substituents. The deprotection of the Boc group reveals the aniline functionality, which can then be used in amide bond formations or other nucleophilic additions.

The following diagram illustrates a generalized workflow for the utilization of this compound in a drug discovery context.

Potential Biological Significance and Signaling Pathways

While direct studies on the biological activity of this compound are not extensively reported, its structural motifs are present in molecules with known biological activities. Bromo-substituted aromatic compounds are prevalent in medicinal chemistry, often contributing to enhanced binding affinity to biological targets. Carbamates are also a common functional group in pharmaceuticals, known for their ability to act as bioisosteres of amide bonds with improved metabolic stability.

Given its structure, this compound could be a precursor for molecules targeting a variety of signaling pathways. For instance, derivatives could be designed as kinase inhibitors, which are crucial in cancer therapy. The general structure could be elaborated to interact with the ATP-binding pocket of a target kinase.

The following hypothetical signaling pathway illustrates how a derivative of this compound could potentially inhibit a generic kinase cascade.

Disclaimer: The signaling pathway and workflow diagrams presented are illustrative and based on the potential applications of this class of compounds. There is currently no direct experimental evidence linking this compound to these specific biological activities.

Conclusion

This compound is a commercially available chemical intermediate with significant potential for applications in drug discovery and organic synthesis. Its versatile structure, featuring a modifiable bromine atom and a protected amine, makes it an attractive starting material for the generation of diverse chemical libraries. While its direct biological activity is not yet well-documented, its utility as a building block for creating novel bioactive molecules is clear. Further research into the applications of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry.

References

Spectroscopic and Structural Elucidation of tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characteristics of tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide presents predicted spectroscopic data based on the analysis of structurally related analogs, primarily tert-Butyl (4-bromophenyl)carbamate. Detailed, standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to facilitate the acquisition of empirical data. This document aims to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a halogenated aromatic carbamate. Compounds within this class are of significant interest in organic synthesis and medicinal chemistry, often serving as key intermediates in the construction of more complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable moiety, making it a cornerstone in peptide synthesis and the protection of amine functionalities. The presence of a bromine atom on the phenyl ring provides a versatile handle for further functionalization through various cross-coupling reactions. The dimethyl substitution pattern on the aromatic ring influences the molecule's steric and electronic properties, which can, in turn, affect its reactivity and biological activity.

Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of such compounds. This guide outlines the predicted NMR, IR, and MS data for this compound and provides standardized protocols for their experimental determination.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectroscopic data of tert-Butyl (4-bromophenyl)carbamate and take into account the expected electronic and structural effects of the two methyl substituents on the phenyl ring.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Aromatic CH | ~7.1-7.3 | Singlet | 2H | The two aromatic protons are chemically equivalent. |

| NH | ~6.4-6.6 | Broad Singlet | 1H | Chemical shift can vary with concentration and solvent. |

| Phenyl CH₃ | ~2.3-2.4 | Singlet | 6H | The two methyl groups are chemically equivalent. |

| tert-Butyl CH₃ | ~1.5 | Singlet | 9H | Characteristic sharp singlet for the Boc group.[1] |

Prediction based on data for tert-Butyl (4-bromophenyl)carbamate, which shows aromatic protons at δ 7.39 (d, J = 8Hz, 2H) and 7.25 (d, J = 8Hz, 2H), an NH proton at δ 6.47 (bs, 1H), and a tert-butyl singlet at δ 1.51 (s, 9H)[1]. The introduction of two methyl groups at positions 3 and 5 would simplify the aromatic signals to a singlet and would slightly shift the chemical shifts of the aromatic protons and the new methyl protons.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Carbamate) | ~152-153 | The carbonyl carbon of the Boc group.[1] |

| Aromatic C-NH | ~137-138 | The aromatic carbon attached to the nitrogen. |

| Aromatic C-CH₃ | ~136-137 | The two aromatic carbons bearing methyl groups. |

| Aromatic C-H | ~120-122 | The two aromatic carbons bearing hydrogen atoms. |

| Aromatic C-Br | ~115-117 | The aromatic carbon attached to the bromine. |

| Quaternary C (tert-Butyl) | ~80-81 | The quaternary carbon of the Boc group.[1] |

| Phenyl CH₃ | ~20-22 | The carbons of the two methyl groups on the phenyl ring. |

| tert-Butyl CH₃ | ~28 | The methyl carbons of the Boc group.[1] |

Prediction based on data for tert-Butyl (4-bromophenyl)carbamate, which shows signals at δ 152.50 (C=O), 137.46 (C-NH), 131.89 (Ar-CH), 120.02 (Ar-CH), 115.43 (C-Br), 80.92 (C(CH₃)₃), and 28.31 (C(CH₃)₃)[1]. The substitution pattern of the target molecule will alter the chemical shifts of the aromatic carbons.

Predicted IR Data

Table 3: Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H | Stretch | ~3300-3400 | Medium |

| C-H (Aromatic) | Stretch | ~3050-3100 | Medium |

| C-H (Aliphatic) | Stretch | ~2850-3000 | Medium-Strong |

| C=O (Carbamate) | Stretch | ~1700-1725 | Strong |

| N-H | Bend | ~1510-1540 | Medium |

| C-C (Aromatic) | Stretch | ~1450-1600 | Medium |

| C-O | Stretch | ~1230-1250 and ~1150-1170 | Strong |

| C-Br | Stretch | ~500-600 | Medium |

These predictions are based on typical IR absorption frequencies for the respective functional groups.

Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Data (ESI+)

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 300.07, 302.07 | Molecular ion peak with isotopic pattern for one bromine atom. |

| [M+Na]⁺ | 322.05, 324.05 | Sodium adduct, commonly observed in ESI-MS. |

| [M-C₄H₈+H]⁺ | 244.01, 246.01 | Loss of isobutylene from the tert-butyl group. |

| [M-Boc+H]⁺ | 200.01, 202.01 | Loss of the entire Boc group. |

Predicted m/z values are for the most abundant isotopes and show the characteristic isotopic pattern for a compound containing one bromine atom (approximately 1:1 ratio for M and M+2 peaks).

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for solid organic compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

NMR spectrometer (e.g., 400 MHz or higher).

-

High-quality 5 mm NMR tubes.

-

Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).

-

Internal standard (e.g., Tetramethylsilane (TMS)).

-

Pasteur pipette.

-

Vial for sample dissolution.

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[2][3]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[2][3]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.[2]

-

Using a Pasteur pipette, transfer the solution into a clean NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR spectrometer.

-

-

Data Acquisition:

-

Locking: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[2]

-

Shimming: The magnetic field homogeneity is optimized (shimmed) to achieve sharp, symmetrical peaks. This can be done manually or automatically.[2]

-

Tuning and Matching: The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).[2]

-

Acquisition Parameters: Set the appropriate spectral width, number of scans, and relaxation delay. For ¹³C NMR, a larger number of scans will be required due to the low natural abundance of the ¹³C isotope.

-

Acquire the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of the solid sample.

Materials:

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Spatula.

-

Solvent for cleaning (e.g., isopropanol or acetone).

-

Lint-free wipes.

Procedure:

-

Background Scan:

-

Ensure the ATR crystal is clean and free of any residue. Clean with a lint-free wipe dampened with a suitable solvent and allow it to dry completely.

-

Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

-

-

Sample Analysis:

-

Place a small amount of the solid sample onto the ATR crystal using a clean spatula.

-

Lower the pressure clamp to ensure good contact between the sample and the crystal. Do not apply excessive force.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

-

-

Cleaning:

-

Remove the sample from the ATR crystal.

-

Clean the crystal surface thoroughly with a lint-free wipe and an appropriate solvent.

-

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Materials:

-

Mass spectrometer with an ESI source.

-

HPLC-grade solvents (e.g., methanol, acetonitrile, water).

-

Formic acid (optional, to promote protonation).

-

Sample vials.

-

Micropipettes.

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of appropriate solvents (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Filter the final solution if any particulate matter is present to avoid clogging the instrument.

-

-

Data Acquisition:

-

The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) and compare its m/z value with the calculated molecular weight.

-

Analyze the isotopic pattern to confirm the presence of bromine.

-

If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound.

References

In-Depth Technical Guide on the Thermal Stability of tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the protection of amine functionalities during multi-step synthetic sequences. Its widespread use in pharmaceutical and materials science necessitates a thorough understanding of its stability under various conditions, including thermal stress. The thermal lability of the Boc group, while advantageous for deprotection, can also be a critical parameter influencing reaction conditions, purification methods, and the shelf-life of intermediates and final products.

tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate is a substituted aromatic carbamate whose thermal stability is dictated by the interplay of the Boc protecting group and the electronic effects of the substituents on the phenyl ring. The presence of a bromine atom (an electron-withdrawing group) and two methyl groups (electron-donating groups) is expected to influence the C-N bond strength and the overall decomposition profile. This guide aims to provide a robust framework for understanding and experimentally determining the thermal stability of this and related compounds.

Predicted Thermal Decomposition Pathway

The thermal decomposition of N-Boc protected amines is generally understood to proceed through a concerted or stepwise mechanism involving the cleavage of the carbamate bond.[1] This process typically results in the formation of the corresponding amine, isobutylene, and carbon dioxide. The reaction is initiated by heat, which provides the energy to overcome the activation barrier for the decomposition.

The proposed thermal decomposition pathway for this compound is illustrated below.

Caption: Predicted thermal decomposition of the target compound.

Influence of Substituents on Thermal Stability

The thermal stability of N-Boc protected anilines is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, which can strengthen the N-C(O) bond and potentially increase the decomposition temperature. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, which may weaken the N-C(O) bond and lower the thermal stability.

In the case of this compound, the two methyl groups act as EDGs, while the bromine atom is an EWG. The net effect of these competing electronic influences on the precise decomposition temperature is not immediately obvious and would require experimental determination.

Physicochemical Data of Structurally Related Compounds

While specific thermal decomposition data for the target compound is unavailable, the melting points of several structurally analogous N-Boc protected anilines are provided in the table below to offer a point of reference for their physical properties.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| tert-Butyl (4-chlorophenyl)carbamate | C₁₁H₁₄ClNO₂ | 227.69 | Not available |

| tert-Butyl (4-methylphenyl)sulfonylcarbamate | C₁₂H₁₇NO₄S | 271.33 | 121-123 |

| tert-Butyl (3,5-dichlorophenyl)carbamate | C₁₁H₁₃Cl₂NO₂ | 262.13 | Not available |

| tert-Butyl (3,5-dimethylphenyl)(phenyl)carbamate | C₁₉H₂₃NO₂ | 297.39 | Not available |

| tert-Butyl (4-aminophenyl)carbamate | C₁₁H₁₆N₂O₂ | 208.26 | Not available |

| tert-Butyl (4-hydroxyphenyl)carbamate | C₁₁H₁₅NO₃ | 209.24 | Not available |

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperature and to quantify mass loss.

Experimental Workflow for TGA:

Caption: A typical workflow for TGA analysis.

Detailed Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan (typically aluminum or platinum).

-

Atmosphere: Purge the instrument with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis: The onset temperature of decomposition is determined from the resulting TGA curve, typically by the intersection of the baseline tangent and the tangent of the decomposition step.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and the enthalpy of transitions.

Experimental Workflow for DSC:

Caption: A typical workflow for DSC analysis.

Detailed Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan and hermetically seal it. An empty sealed pan is used as a reference.

-

Atmosphere: Purge the instrument with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) through its expected melting and decomposition range. A heat-cool-heat cycle is often employed to erase the thermal history of the sample.

-

Data Acquisition: Record the differential heat flow as a function of temperature.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic melting transition. The enthalpy of fusion can be calculated from the area of the melting peak.

Conclusion

While direct experimental data on the thermal stability of this compound is not currently available, this guide provides a comprehensive theoretical and practical framework for its evaluation. The thermal stability is expected to be governed by the well-established decomposition pathway of N-Boc protected amines, with the electronic effects of the bromo and dimethyl substituents on the aromatic ring playing a modulating role. For researchers and professionals in drug development, a precise determination of the thermal properties using the outlined TGA and DSC protocols is crucial for ensuring the integrity, stability, and safety of this compound in various applications.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate in Suzuki-Miyaura cross-coupling reactions. This versatile building block is instrumental in the synthesis of complex biaryl structures, which are prevalent in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for similar aryl bromides and serve as a robust starting point for reaction optimization.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. This compound is a valuable substrate in these reactions, offering a handle for the introduction of a protected aniline moiety with ortho-dimethyl substitution. This structural motif is of significant interest in the development of novel kinase inhibitors and other therapeutic agents.

The general transformation is depicted below:

Figure 1: General Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid.

Data Presentation: Comparative Reaction Conditions for Analogous Aryl Bromides

While specific yield data for the Suzuki coupling of this compound is not extensively reported in readily available literature, the following table summarizes typical conditions and yields for the coupling of structurally related aryl bromides. This data provides a valuable reference for selecting a starting point for optimization.

| Entry | Aryl Bromide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 70-80 | 18-22 | Good |

| 2 | 4-Bromo-N-(tert-butyl)pyridin-2-amine | Arylboronic acids | Pd(PPh₃)₄ or Buchwald pre-catalysts | XPhos, SPhos, or RuPhos | K₃PO₄, Cs₂CO₃, or K₂CO₃ (2-3) | 1,4-Dioxane/H₂O, Toluene/H₂O, or THF/H₂O | - | - | - |

| 3 | 2-Bromo-4-methylpyridine | Arylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-120 | - | - |

| 4 | 4-Bromo-6-methylbenzo[d]thiazole | Arylboronic acid | Pd₂(dba)₃ (10) | - | Na₂CO₃ (2) | 1,4-Dioxane/H₂O (2:1) | Reflux | 4 | up to 99 |

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol should be considered a starting point and may require optimization for specific substrates and desired outcomes.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1–1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system; 1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a dry Schlenk flask or reaction vial, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl bromide.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure biaryl product.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

The logical flow of a typical Suzuki coupling experiment is outlined in the diagram below.

Application Notes and Protocols: tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate is a valuable intermediate in modern pharmaceutical synthesis. Its unique structure, featuring a Boc-protected aniline, a bromine atom, and two methyl groups, offers a versatile scaffold for the construction of complex molecular architectures. The presence of the bromine atom allows for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are pivotal in the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The tert-butoxycarbonyl (Boc) protecting group provides stability to the aniline nitrogen during these transformations and can be readily removed under acidic conditions to allow for further functionalization.

These characteristics make this compound an attractive starting material for the synthesis of targeted therapies, particularly kinase inhibitors. One such application is in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, a class of drugs effective in treating B-cell malignancies.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈BrNO₂ | [1] |

| Molecular Weight | 300.19 g/mol | [1] |

| CAS Number | 361436-27-3 | [1][2] |

| Appearance | White to off-white solid | Inferred from typical appearance of similar compounds |

| Melting Point | 73-74 °C | [3] |

| Boiling Point | 261 °C | [3] |

| SMILES | CC1=CC(NC(=O)OC(C)(C)C)=CC(C)=C1Br | [4] |

Synthesis Protocols

The synthesis of this compound is typically achieved in a two-step process starting from 3,5-dimethylaniline.

Step 1: Synthesis of 4-Bromo-3,5-dimethylaniline

Reaction: 3,5-Dimethylaniline is brominated at the para position using a selective brominating agent like N-Bromosuccinimide (NBS).

Materials:

-

3,5-Dimethylaniline

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (MeCN)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Protocol:

-

Dissolve 3,5-dimethylaniline (1.0 eq) in acetonitrile in a round-bottom flask.

-

Cool the solution in an ice bath.

-

In a separate flask, dissolve N-Bromosuccinimide (1.0 eq) in acetonitrile.

-

Add the NBS solution dropwise to the cooled 3,5-dimethylaniline solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.[5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield 4-bromo-3,5-dimethylaniline.[5]

Quantitative Data:

| Reactant | Molar Eq. | Solvent | Reaction Time | Product | Yield |

| 3,5-Dimethylaniline | 1.0 | Acetonitrile | 16 h | 4-Bromo-3,5-dimethylaniline | 68.2%[5] |

| NBS | 1.0 |

Step 2: Synthesis of this compound

Reaction: The amino group of 4-bromo-3,5-dimethylaniline is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

4-Bromo-3,5-dimethylaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or other suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Protocol:

-

Dissolve 4-bromo-3,5-dimethylaniline (1.0 eq) in dichloromethane in a round-bottom flask.

-

Add triethylamine (1.2 eq) to the solution.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography if necessary.

Quantitative Data (Typical):

| Reactant | Molar Eq. | Solvent | Reaction Time | Product | Yield |

| 4-Bromo-3,5-dimethylaniline | 1.0 | Dichloromethane | 12-24 h | This compound | >90% |

| Boc₂O | 1.1 | ||||

| Et₃N | 1.2 |

Note: The yield is based on typical Boc protection reactions of anilines and may vary.

Application in Pharmaceutical Synthesis: Synthesis of a BTK Inhibitor Analog

This compound is a key intermediate for the synthesis of potent and selective Bruton's tyrosine kinase (BTK) inhibitors, such as CHMFL-BTK-01.[6][7] BTK is a crucial enzyme in the B-cell receptor signaling pathway, making it an attractive target for the treatment of B-cell malignancies.[8]

The synthesis of a BTK inhibitor analog from this intermediate would typically involve a Suzuki-Miyaura coupling reaction to introduce a substituted pyridinone moiety, followed by deprotection of the Boc group and subsequent amidation to complete the molecule.

Proposed Synthetic Step: Suzuki-Miyaura Coupling

Reaction: Palladium-catalyzed cross-coupling of this compound with a suitable boronic acid or boronate ester derivative of a pyridinone core.

Materials:

-

This compound

-

Substituted pyridinone boronic acid/ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

Protocol (General):

-

To a degassed mixture of a suitable solvent, add this compound (1.0 eq), the pyridinone boronic acid/ester (1.2 eq), and the base (2.0 eq).

-

Add the palladium catalyst (0.05-0.10 eq).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 4-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture and perform an aqueous workup.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers, concentrate, and purify the product by column chromatography.

Quantitative Data (Example from a similar Suzuki Coupling):

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp. | Time | Yield |

| tert-Butyl bis(4-bromophenyl)carbamate | (4-(hexyloxy)phenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | Reflux | 50 h | 73%[9] |

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for a BTK inhibitor analog.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

Caption: Simplified BTK signaling pathway and inhibition.

Conclusion

This compound is a key building block in the synthesis of complex pharmaceutical compounds, particularly kinase inhibitors. The protocols provided herein offer a basis for the synthesis of this intermediate and its application in the development of novel therapeutics targeting pathways such as the BTK signaling cascade. The versatility of this compound in palladium-catalyzed cross-coupling reactions underscores its importance in modern drug discovery and development.

References

- 1. usbio.net [usbio.net]

- 2. 361436-27-3 N-Boc 4-bromo-3,5-dimethylaniline AKSci V5495 [aksci.com]

- 3. 4-Bromo-3,5-dimethylaniline [myskinrecipes.com]

- 4. 1stsci.com [1stsci.com]

- 5. 4-Bromo-3,5-dimethylaniline | 59557-90-3 [chemicalbook.com]

- 6. Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate with Boronic Acids

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl and vinyl-aryl scaffolds.[1][2] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura reaction between tert-butyl (4-bromo-3,5-dimethylphenyl)carbamate and various boronic acids. The presence of a bulky tert-butoxycarbonyl (Boc) protecting group and ortho-methyl substituents on the aryl bromide presents a sterically hindered environment, necessitating carefully optimized reaction conditions. The methodologies described herein are adapted from robust protocols developed for challenging cross-coupling reactions.[3][4]

General Reaction Scheme

The reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron species, typically in the presence of a base and a phosphine ligand.

Figure 1: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions and outcomes for Suzuki-Miyaura couplings involving sterically hindered or electron-rich aryl bromides with various boronic acids. These examples serve as a guide for optimizing the reaction of this compound.

| Entry | Boronic Acid (R-B(OH)₂) | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd₂(dba)₃ (1) / P(t-Bu)₃ (2.4) | K₃PO₄ (3.0) | Toluene | 80 | 12 | ~95 | [4][5] |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3.0) | Dioxane/H₂O | 100 | 18 | ~92 | [6] |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1) / P(t-Bu)₃ (2.4) | KF·2H₂O (3.3) | THF | 25 (RT) | 24 | ~88 | [5] |

| 4 | 2-Pyridylboronic acid | Pd-CataCXium A (3) | TMSOK (1.2) | Dioxane | 100 | 16 | ~85 | [7] |

| 5 | Vinylboronic acid pinacol ester | Pd(PPh₃)₄ (3) | K₂CO₃ (2.5) | Toluene/H₂O | 100 | 12 | ~73 | [8] |

Yields are based on isolated product from similar reported reactions and may vary for the specified substrate.

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling reaction under an inert atmosphere. Reagents and catalyst precursors can be handled in the air, but the reaction itself must be performed under argon or nitrogen.[3]

Materials and Reagents:

-

This compound

-

Boronic acid or boronic ester derivative

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., P(t-Bu)₃, SPhos)

-

Base (e.g., K₃PO₄, K₂CO₃, CsF)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF)

-

Degassed water (if applicable)

-

Reaction vessel (e.g., Schlenk flask or vial with a septum)

-

Magnetic stir bar

-

Standard glassware for workup and purification

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the boronic acid (1.1–1.5 equiv), the base (2.0–3.0 equiv), the palladium precatalyst (1–3 mol%), and the phosphine ligand (2–6 mol%).

-

Inert Atmosphere: Seal the vessel with a rubber septum or Schlenk adapter. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Using a syringe, add the anhydrous, degassed solvent (e.g., Toluene, typically at a concentration of 0.1–0.5 M with respect to the aryl bromide). If an aqueous co-solvent is used, it should also be thoroughly degassed.

-

Reaction: Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80–110 °C).

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed. Reaction times can range from 6 to 30 hours.[3]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.

-

Pour the mixture into a separatory funnel and wash with water and then with brine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.

-

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).

Visualized Experimental Workflow

The following diagram illustrates the key steps of the experimental protocol, from setup to final product characterization.

Figure 2: Step-by-step workflow for the Suzuki-Miyaura coupling experiment.

Catalytic Cycle Overview

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium(0) species. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (Ar-X), inserting into the carbon-bromine bond to form a Pd(II) complex. This is often the rate-determining step.[2]

-

Transmetalation: The organoboron reagent, activated by the base to form a more nucleophilic boronate species, transfers its organic group (R) to the Pd(II) complex, displacing the halide.

-

Reductive Elimination: The two organic groups (Ar and R) on the palladium center couple and are eliminated from the complex, forming the final C-C bond of the product and regenerating the active Pd(0) catalyst to re-enter the cycle.

Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Note: Protocol for Boc Deprotection of tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-butyl (4-bromo-3,5-dimethylphenyl)carbamate to yield 4-bromo-3,5-dimethylaniline. The tert-Boc group is a vital amine protecting group in organic synthesis due to its stability under various conditions and its facile cleavage under acidic conditions.[1][2] This protocol outlines two common and effective methods for Boc deprotection: using trifluoroacetic acid (TFA) in dichloromethane (DCM) and using hydrochloric acid (HCl) in 1,4-dioxane.[3][4][5] These methods are widely applicable in the synthesis of pharmaceutical intermediates and other fine chemicals.

Introduction

The protection and deprotection of functional groups are fundamental strategies in multi-step organic synthesis. The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines, valued for its resistance to many nucleophilic and basic conditions.[2][6] Its removal is typically achieved under acidic conditions, which proceed via protonation of the carbamate followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to afford the free amine.[7][8][9] This document presents standardized procedures for the deprotection of this compound, a substrate relevant in the development of various bioactive molecules.

Reaction Mechanism

The acid-catalyzed deprotection of a Boc-protected amine follows a well-established mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., TFA or HCl). This enhances the electrophilicity of the carbonyl carbon, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and the desired free amine.[7][8][9] Under the acidic reaction conditions, the resulting amine is protonated to form its corresponding salt (e.g., trifluoroacetate or hydrochloride salt).

Experimental Protocols

Two primary methods for the Boc deprotection of this compound are detailed below.

Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a very common and often rapid method for Boc deprotection.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (5–10 equiv, typically a 25-50% v/v solution in DCM) to the stirred solution.[10][11]

-

Remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 1–4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.[12]

-

Dissolve the residue in a suitable organic solvent like ethyl acetate or DCM.

-

Carefully wash the organic solution with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Repeat the washing until the aqueous layer is basic.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-bromo-3,5-dimethylaniline.

-

The product can be further purified by column chromatography on silica gel if necessary.

Method B: Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is also highly effective and often results in the precipitation of the hydrochloride salt of the amine, which can simplify purification.[4]

Materials:

-

This compound

-

1,4-Dioxane, anhydrous

-

4 M HCl in 1,4-dioxane solution

-

Diethyl ether

-